molecular formula C8H11BF4O B107480 2,4,6-Trimethylpyrylium tetrafluoroborate CAS No. 773-01-3

2,4,6-Trimethylpyrylium tetrafluoroborate

Cat. No. B107480
CAS RN: 773-01-3
M. Wt: 209.98 g/mol
InChI Key: PYOPRIFMELCENN-UHFFFAOYSA-N
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Description

2,4,6-Trimethylpyrylium tetrafluoroborate is an organic salt where the cation is a 2,4,6-trimethylpyrylium and the anion is a tetrafluoroborate. The compound has been crystallized and its structure determined, revealing an orthorhombic centrosymmetric space group. The crystal packing is influenced by a network of noncovalent interactions, including halogen and tetrel bonds, which involve the fluorine of the tetrafluoroborate anion and the oxygen of the pyrylium cation .

Synthesis Analysis

The synthesis of related compounds provides insight into the methodologies that could be applied to 2,4,6-trimethylpyrylium tetrafluoroborate. For instance, the synthesis of novel Rh-homoazallylcarbene complexes demonstrates the use of N-heterocyclic carbenes as ligands, which could be relevant for the synthesis of pyrylium-based compounds . Additionally, the synthesis and characterization of iron carbonyl complexes with 2,4,6-trimethylaniline show the isolation of these compounds as tetrafluoroborate salts, suggesting a possible route for synthesizing the tetrafluoroborate salt of 2,4,6-trimethylpyrylium .

Molecular Structure Analysis

The molecular structure of 2,4,6-trimethylpyrylium tetrafluoroborate has been determined to crystallize in an orthorhombic space group with specific noncovalent interactions stabilizing the crystal packing. These interactions are characterized by halogen and tetrel bonds, which are significant in understanding the molecular geometry and stability of the compound .

Chemical Reactions Analysis

While the specific chemical reactions of 2,4,6-trimethylpyrylium tetrafluoroborate are not detailed in the provided papers, the reactivity of related compounds can offer some insights. For example, the Rh-homoazallylcarbene complex has been used in carbonyl arylation and hydrosilylation reactions, achieving high turn-over numbers . This suggests that the pyrylium compound may also exhibit reactivity towards similar reactions, potentially serving as a catalyst or reactant in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4,6-trimethylpyrylium tetrafluoroborate can be inferred from its molecular structure and the nature of its noncovalent interactions. The compound's stability is indicated by the crystal packing, which is maintained by the interplay of halogen and tetrel bonds. These bonds are likely to influence the compound's solubility, melting point, and reactivity. The quantitative insights into the noncovalent interactions provided by Hirshfeld surface analysis and molecular electrostatic potential calculations further contribute to the understanding of the compound's properties .

Scientific Research Applications

Noncovalent Interactions and Crystal Structure Analysis

One notable application of 2,4,6-trimethylpyrylium tetrafluoroborate is in the study of noncovalent interactions and crystal structure analysis. Mandal et al. (2022) investigated the compound's crystal and molecular structure, revealing insights into halogen and tetrel bonds. Their research demonstrated the stabilization of crystal packing through a complex interplay of fluorine/oxygen-centered halogen/chalcogen bonds and tetrel-bonded contacts, providing quantitative insights into the nature of these noncovalent interactions (Mandal et al., 2022).

Photosensitized Diels–Alder Reactions

2,4,6-Trimethylpyrylium tetrafluoroborate has been applied as a catalyst in photosensitized Diels–Alder reactions. Zhang et al. (2002) utilized it in a CH2Cl2 solution of N-aryl imines and α-methylstyrene or styrene to produce tetrahydroquinoline derivatives in good yield. This application underscores the compound's utility in organic synthesis, particularly in the efficient synthesis of cyclic compounds through [4+2] cycloaddition reactions (Zhang et al., 2002).

Synthesis of Covalent Organic Frameworks

Another significant application is in the synthesis of vinylene-linked covalent organic frameworks (COFs). Ji et al. (2022) reported a method for constructing thiopyrylium-based COFs from 2,4,6-trimethylpyrylium tetrafluoroborate through acid-catalyzed Aldol condensation. These COFs, with their special ionic structures and high stability, highlight the compound's potential in the development of new materials with specific functional properties (Ji et al., 2022).

Electromechanical Properties in Polymer Films

2,4,6-Trimethylpyrylium tetrafluoroborate is also involved in the study of electromechanical properties of conducting polymer films. Okuzaki and Funasaka (2000) found that polypyrrole films containing tetrafluoroborate generate significant contractile stress under electrical voltage, demonstrating the material's potential in developing actuators and sensors (Okuzaki & Funasaka, 2000).

Safety And Hazards

2,4,6-Trimethylpyrylium tetrafluoroborate can cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It should be stored in a cool, dry, well-ventilated place, away from oxidizing agents .

properties

IUPAC Name

2,4,6-trimethylpyrylium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11O.BF4/c1-6-4-7(2)9-8(3)5-6;2-1(3,4)5/h4-5H,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOPRIFMELCENN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=[O+]C(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883566
Record name Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1)
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Molecular Weight

209.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethylpyrylium tetrafluoroborate

CAS RN

773-01-3
Record name Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1)
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Record name Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1)
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Record name Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1)
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Record name Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1)
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Record name 2,4,6-trimethylpyrylium tetrafluoroborate
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